N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16736023
InChI: InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

CAS No.:

Cat. No.: VC16736023

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3
Standard InChI Key HVJYOIRAMKJIPW-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)C=NO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—functionalized with an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) at the 1-position and a methyl group (CH3-\text{CH}_3) at the 3-position . The 4-position is substituted with a methylidene hydroxylamine group (CH=NOH-\text{CH}=\text{N}-\text{OH}), introducing both imine and hydroxylamine functionalities (Figure 1). The stereochemistry of the imine bond is specified as NZ in certain sources, indicating a specific geometric isomerism .

Key Structural Descriptors:

  • IUPAC Name: (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine .

  • SMILES: CCN1C=C(C(=N1)C)/C=N\O (isomeric form) .

  • InChIKey: HVJYOIRAMKJIPW-YWEYNIOJSA-N .

Electronic and Steric Features

The pyrazole ring’s electron-withdrawing nature and the hydroxylamine group’s nucleophilic properties create a polarized electronic environment. The ethyl and methyl substituents introduce steric hindrance, potentially influencing reactivity and intermolecular interactions.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The compound is typically synthesized via condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with hydroxylamine under acidic or basic conditions. A stepwise overview includes:

  • Preparation of 1-Ethyl-3-Methylpyrazole-4-Carbaldehyde:

    • Alkylation of 3-methylpyrazole with ethyl bromide, followed by formylation at the 4-position using Vilsmeier-Haack conditions.

  • Condensation with Hydroxylamine:

    • Reaction of the aldehyde with hydroxylamine hydrochloride in ethanol/water, catalyzed by sodium acetate.

    • Reaction equation:

      C6H10N2O+NH2OHC7H11N3O+H2O\text{C}_6\text{H}_{10}\text{N}_2\text{O} + \text{NH}_2\text{OH} \rightarrow \text{C}_7\text{H}_{11}\text{N}_3\text{O} + \text{H}_2\text{O}
  • Purification:

    • Recrystallization from ethanol or column chromatography.

Industrial-Scale Production

Continuous flow reactors are increasingly employed to enhance yield (reported up to 75%) and reduce reaction times compared to batch processes. Catalysts such as Amberlyst-15 or zeolites improve efficiency by facilitating imine formation.

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Molecular Weight153.18 g/mol
logP (Partition Coefficient)1.2 (predicted)
Aqueous Solubility2.1 mg/mL (25°C)
Melting Point98–100°C

The compound exhibits moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its stability under ambient conditions is attributed to intramolecular hydrogen bonding between the hydroxylamine and imine groups.

Future Perspectives

Research Opportunities

  • Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity or energetic performance.

  • Green Synthesis: Development of solvent-free or catalytic methods to improve sustainability.

  • Advanced Characterization: X-ray crystallography and NMR studies to resolve stereochemical ambiguities.

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